2-methyl-2,6-naphthyridin-1(2H)-one
Description
General Classification and Isomeric Forms of Naphthyridines
The naphthyridine framework is composed of two fused pyridine (B92270) rings. nih.govresearchgate.net Depending on the position of the two nitrogen atoms in the bicyclic system, six possible isomers exist: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). acs.orgresearchgate.net These isomers are sometimes referred to as pyridopyridines. benthamdirect.com
The different isomers can be broadly categorized into two groups: the 1,X-naphthyridines (where X can be 5, 6, 7, or 8) and the 2,X-naphthyridines (where X can be 6 or 7). nih.gov This classification is based on the location of the nitrogen atoms within the fused ring structure.
Table 1: Isomeric Forms of Naphthyridine
| Isomer | Nitrogen Positions |
|---|---|
| 1,5-Naphthyridine (B1222797) | 1 and 5 |
| 1,6-Naphthyridine (B1220473) | 1 and 6 |
| 1,7-Naphthyridine | 1 and 7 |
| 1,8-Naphthyridine (B1210474) | 1 and 8 |
| 2,6-Naphthyridine (B1209661) | 2 and 6 |
| 2,7-Naphthyridine | 2 and 7 |
The 2,6-naphthyridine isomer is characterized by the placement of its nitrogen atoms at positions 2 and 6 of the fused heterocyclic system. ontosight.ai This specific arrangement of nitrogen atoms influences the electronic distribution and chemical reactivity of the molecule. The parent 2,6-naphthyridine is a planar, unsaturated ring system with the molecular formula C₈H₆N₂. ontosight.ai It behaves as a weak base and can form salts with acids. ontosight.ai
In the compound 2-methyl-2,6-naphthyridin-1(2H)-one, the core 2,6-naphthyridine structure is further modified. An oxo group (a carbonyl group, C=O) is located at the 1-position of the ring system. The "(2H)" designation indicates that the nitrogen at position 2 is saturated with a hydrogen atom, which is replaced by a methyl group in this specific derivative. This results in a lactam structure, a cyclic amide. The methyl group is attached to the nitrogen atom at position 2.
The molecular formula for the parent compound, 2,6-naphthyridin-1(2H)-one (also known as 2,6-naphthyridin-1-ol), is C₈H₆N₂O. ontosight.aiuni.lu The addition of a methyl group at the N-2 position gives this compound the molecular formula C₉H₈N₂O.
Historical Development of Naphthyridine Chemistry and its Research Significance
The study of naphthyridines dates back to the late 19th century. nih.gov However, it was not until the mid-20th century that the synthesis of all six basic naphthyridine isomers was completed. nih.gov
The first naphthyridine was synthesized by Reissert in 1893. nih.gov The unsubstituted 1,5- and 1,8-naphthyridines were synthesized in 1927. nih.gov The family of isomers was completed with the synthesis of 1,6-, 1,7-, and 2,7-naphthyridine in 1958, and the isolation of 2,6-naphthyridine in 1965. nih.gov Early synthetic methods, such as the Skraup reaction, were employed to construct the naphthyridine core from aminopyridines. acs.orgnih.gov
In the late 1980s, the concept of "privileged structures" was introduced, identifying certain heterocyclic scaffolds that are capable of binding to multiple biological receptors. nih.gov Naphthyridinones, which are derivatives of naphthyridines containing a carbonyl group, have emerged as one such privileged scaffold. nih.govmdpi.com This has led to extensive research into their synthesis and potential applications. nih.govnih.govurl.edu The diverse biological activities reported for various naphthyridine derivatives, including antimicrobial, antiviral, and anticancer properties, have fueled this interest. ontosight.aiontosight.aibenthamdirect.com For instance, compounds containing the 1,8-naphthyridine core have been successfully developed into antibacterial drugs. kthmcollege.ac.in
Rationale and Scope of Current Research on this compound
The specific compound this compound is a subject of interest within the broader field of medicinal chemistry. Research into this and related naphthyridinones is driven by the potential for these molecules to serve as scaffolds for the development of new therapeutic agents. The structural modifications of the basic naphthyridine ring, such as the addition of the oxo and methyl groups, are crucial for tuning the compound's chemical properties and biological activity.
Investigations into compounds like this compound often involve their synthesis through various chemical reactions, including condensation and cyclization reactions. ontosight.ai The resulting molecules are then studied for their potential interactions with biological targets, such as enzymes like protein kinases. ontosight.ai The ongoing research aims to understand the structure-activity relationships of these compounds to design more potent and selective molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-methyl-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C9H8N2O/c1-11-5-3-7-6-10-4-2-8(7)9(11)12/h2-6H,1H3 |
InChI Key |
CTYVKNCEFYEEAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CN=C2 |
Origin of Product |
United States |
Mechanistic Investigations of Naphthyridinone Synthesis and Reactivity
Detailed Reaction Mechanisms in Naphthyridinone Ring Closure
The formation of the bicyclic naphthyridinone core involves a critical ring closure step, the mechanism of which has been a subject of detailed study. These investigations focus on identifying the transient species and energy barriers that dictate the reaction's course and efficiency.
Elucidation of Intermediate Species and Transition States
The pathway from reactants to products in a chemical reaction is rarely a single step. It often involves the formation of one or more intermediates, which are transient, relatively stable molecules that exist for a finite time before converting to the final product. solubilityofthings.comlibretexts.org Each step in such a multi-step reaction has its own transition state, an unstable, high-energy configuration of atoms that represents the peak of the energy barrier for that step. solubilityofthings.comyoutube.com
In the context of naphthyridinone synthesis, identifying these intermediates and transition states is key to understanding the reaction mechanism. For instance, in the synthesis of 1,6-naphthyridin-2(1H)-ones from a preformed pyridine (B92270) ring, the reaction can proceed through different intermediates depending on the starting materials. nih.gov One approach involves the use of a 4-aminonicotinaldehyde (B1271976) which, upon condensation with malonamide (B141969), likely forms an open-chain intermediate that subsequently cyclizes to the naphthyridinone ring. nih.gov Another route starting from 4-aminonicotinonitrile (B111998) and diethyl malonate would proceed through a different set of intermediates. nih.gov
Role of Catalysts and Reagents in Stereoselectivity and Regioselectivity
Catalysts and reagents play a pivotal role in directing the outcome of chemical reactions, particularly in controlling stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one site of a molecule over another).
In the synthesis of naphthyridinone derivatives, various catalysts have been employed to enhance reaction rates and control selectivity. For example, the synthesis of 1,5-naphthyridine (B1222797) derivatives, structurally related to 2,6-naphthyridinones, has utilized Lewis acids like BF₃·Et₂O to promote electrocyclic ring closure. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are also instrumental in constructing the naphthyridinone core from appropriately substituted pyridine precursors, often with high regioselectivity. nih.govresearchgate.net The choice of ligand in these palladium-catalyzed reactions, such as (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP), can influence the stereochemical outcome. nih.gov
The regioselective synthesis of substituted benzo[c]pyrazolo wikipedia.orgyoutube.comnaphthyridines has been achieved through a one-pot, multi-component reaction where the initial Knoevenagel condensation is followed by a Michael addition, hydrolysis, cyclization, decarboxylation, and aromatization, all proceeding in a regioselective manner. nih.govrsc.org The choice of solvent and base can also significantly impact the regioselectivity of a reaction. For instance, in the Suzuki coupling of a 1,6-naphthyridone dichloride, the combination of DMF as the solvent and K₃PO₄ as the base was found to be highly effective. researchgate.net
| Catalyst/Reagent | Reaction Type | Role |
| Lewis Acids (e.g., BF₃·Et₂O) | Electrocyclic Ring Closure | Activation of reactants nih.gov |
| Palladium Catalysts | Cross-Coupling (Suzuki, Heck) | Formation of C-C bonds with high regioselectivity nih.govresearchgate.net |
| BINAP | Palladium-catalyzed Amination | Induction of stereoselectivity nih.gov |
| Camphor Sulfonic Acid (CSA) | Multi-component Reaction | Diastereoselective synthesis ekb.eg |
| K₃PO₄ (with DMF) | Suzuki Coupling | High regioselectivity researchgate.net |
Rearrangement Pathways Involving Naphthyridinone Scaffolds
Once formed, naphthyridinone scaffolds can undergo various rearrangement reactions, leading to the formation of new structural isomers. These rearrangements often proceed through complex mechanistic pathways and can have significant implications for the chemical and biological properties of the molecule.
Gabriel-Colman Type Rearrangements in Naphthyridinone Systems
The Gabriel-Colman rearrangement is a classic organic reaction that involves the ring expansion of a phthalimido ester or saccharin (B28170) derivative in the presence of a strong base to form a substituted isoquinoline (B145761). wikipedia.orgslideshare.net The mechanism begins with the deprotonation of an enolizable hydrogen, leading to the formation of a carbanion. wikipedia.org This carbanion then attacks a carbonyl group within the molecule, initiating a ring-opening and subsequent ring-closing cascade to yield the rearranged isoquinoline product. wikipedia.org
While the direct application of the Gabriel-Colman rearrangement to 2-methyl-2,6-naphthyridin-1(2H)-one itself is not extensively documented, the principles of this rearrangement are relevant to understanding potential skeletal transformations of naphthyridinone derivatives. The presence of a lactam functionality and adjacent carbon atoms with potentially enolizable protons in the naphthyridinone ring system suggests that under strongly basic conditions, analogous rearrangement pathways could be envisioned. Such rearrangements would likely involve the formation of an anionic intermediate, followed by intramolecular cyclization and ring expansion or contraction, leading to novel heterocyclic scaffolds.
Isomerization Phenomena and Mechanistic Consequences
Isomerization, the process by which a molecule is transformed into an isomer with a different arrangement of atoms, can occur in naphthyridinone systems through various mechanisms. One common type of isomerization is olefin isomerization, which involves the migration of a double bond. In the context of naphthyridinone synthesis, particularly in reactions like ring-closing metathesis (RCM), unwanted olefin isomerization can be a significant side reaction. nih.gov This isomerization is often catalyzed by ruthenium hydride species that can form from the degradation of Grubbs-type metathesis catalysts. nih.gov The mechanistic consequence of such isomerization can be the formation of undesired constitutional isomers or even ring-contracted byproducts, reducing the yield of the desired naphthyridinone. nih.gov
Another form of isomerization relevant to naphthyridinones is tautomerism. The 2-pyridone moiety within the 2,6-naphthyridin-1(2H)-one structure can exist in equilibrium with its tautomeric form, 2-hydroxynaphthyridine. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring system. This tautomeric equilibrium can have significant mechanistic consequences, as the two tautomers exhibit different reactivity profiles. For example, the hydroxyl group of the 2-hydroxynaphthyridine tautomer can be converted into a good leaving group, facilitating nucleophilic substitution reactions at that position. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-methyl-2,6-naphthyridin-1(2H)-one, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidaion
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the case of this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the naphthyridine core and the methyl protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group, typically appearing in the downfield region of the spectrum. The methyl group attached to the nitrogen atom would present as a singlet in the upfield region.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-3 | 6.5 - 7.0 | d | J ≈ 7-8 |
| H-4 | 7.2 - 7.8 | d | J ≈ 7-8 |
| H-5 | 8.0 - 8.5 | d | J ≈ 5-6 |
| H-7 | 7.5 - 8.0 | d | J ≈ 5-6 |
| H-8 | 8.8 - 9.2 | s | - |
| N-CH₃ | 3.5 - 4.0 | s | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound would display signals for each unique carbon atom in the structure. The carbonyl carbon (C-1) would be significantly deshielded and appear at a high chemical shift. The carbons of the aromatic rings would resonate in the intermediate region, while the methyl carbon would be found at a much lower chemical shift.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 160 - 165 |
| C-3 | 110 - 120 |
| C-4 | 135 - 145 |
| C-4a | 120 - 130 |
| C-5 | 145 - 155 |
| C-7 | 115 - 125 |
| C-8 | 150 - 160 |
| C-8a | 140 - 150 |
| N-CH₃ | 30 - 40 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Connectivity Mapping
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing polar compounds like this compound. In the positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass of this ion can be used to confirm the molecular formula of the compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion. For this compound (C₉H₈N₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the elemental composition of the molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Theoretical m/z | Technique |
| [M+H]⁺ | 161.0715 | HRMS (ESI+) |
Note: The fragmentation pattern in MS/MS experiments would provide further structural information by showing characteristic losses, such as the loss of CO or cleavage of the methyl group.
The comprehensive application of these advanced spectroscopic and analytical methodologies is fundamental to the rigorous characterization of this compound, ensuring its structural integrity and purity for any subsequent scientific investigation. While specific experimental data remains elusive in publicly accessible literature, the foundational principles of these techniques provide a robust framework for its analysis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. uobabylon.edu.iq For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural components: the lactam (cyclic amide) ring, the aromatic system, and the N-methyl group.
The most prominent feature in the IR spectrum would be the strong absorption band for the carbonyl (C=O) stretching vibration of the lactam ring. This peak typically appears in the region of 1650-1690 cm⁻¹. The N-methyl group would be identified by C-H stretching vibrations around 2960-2870 cm⁻¹ and bending vibrations. uobabylon.edu.iq The aromatic naphthyridine core gives rise to C=C and C=N stretching vibrations within the 1600-1450 cm⁻¹ range, as well as C-H stretching vibrations above 3000 cm⁻¹. The presence of hydrogen bonding in the solid state can influence the position and shape of these absorption bands. oatext.com Analysis of related naphthyridinone compounds supports the assignment of these functional group frequencies. mdpi.com
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Lactam C=O | Stretch | 1650 - 1690 | Strong |
| Aromatic C=C / C=N | Stretch | 1450 - 1600 | Medium to Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
This table is generated based on typical IR absorption ranges for the specified functional groups. uobabylon.edu.iq
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. uobabylon.edu.iq The UV-Vis spectrum of this compound is dominated by absorptions arising from π → π* and n → π* transitions associated with its conjugated aromatic system and the carbonyl group. uobabylon.edu.iq
The conjugated π-electron system of the naphthyridine ring is responsible for intense π → π* transitions, typically observed at shorter wavelengths. The carbonyl group can also participate in lower-intensity n → π* transitions at longer wavelengths. uobabylon.edu.iq Studies on related 1,6-naphthyridinone scaffolds have shown that these compounds exhibit visible absorption and solvatochromism, where the absorption maxima shift depending on the polarity of the solvent. mdpi.com This behavior is often attributed to a lactam-lactim tautomeric equilibrium, which can be influenced by the solvent environment. mdpi.combiosynth.com For this compound, similar solvent-dependent electronic transitions are anticipated. The presence of the methyl group acts as an auxochrome, which can cause a slight shift in the absorption maxima. uobabylon.edu.iq
Table 2: Anticipated UV-Vis Absorption Data for this compound in Different Solvents
| Solvent Type | Typical Absorption Maxima (λmax, nm) | Associated Transition |
|---|---|---|
| Non-polar (e.g., Chloroform) | ~350-400 | π → π* |
| Polar Aprotic (e.g., DMSO) | ~360-420 | π → π* |
| Polar Protic (e.g., Ethanol) | ~340-390 | π → π* |
This table is illustrative, based on data for related 1,6-naphthyridinone systems and general principles of UV-Vis spectroscopy. mdpi.comnih.gov
Single Crystal X-Ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles. For this compound, an SCXRD analysis would definitively confirm the connectivity of the atoms and the planarity of the bicyclic naphthyridine ring system.
The analysis would also reveal crucial details about the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding and π-π stacking interactions between the aromatic rings of adjacent molecules. mdpi.com While specific crystal structure data for this compound is not publicly available, analysis of related heterocyclic structures demonstrates the utility of this technique. mdpi.comresearchgate.net The data obtained from an SCXRD experiment would be presented in a standardized format, including crystallographic parameters such as the space group, unit cell dimensions, and atomic coordinates.
Table 3: Example of Crystallographic Data Parameters from a Single-Crystal XRD Analysis
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₉H₈N₂O |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell axes. | a = 8.1, b = 10.5, c = 9.2 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.5, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 755.3 |
| Z | The number of molecules per unit cell. | 4 |
This table presents hypothetical data to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment. nih.govmdpi.com
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the separation, isolation, and purity assessment of synthesized chemical compounds. For this compound, techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed.
TLC is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. mdpi.com The compound is spotted on a solid support (like silica (B1680970) gel) and a solvent system is used to develop the plate. The retention factor (Rƒ) value is a characteristic property for a given compound in a specific solvent system.
HPLC is a more sophisticated technique that provides quantitative information about the purity of a sample. By passing the compound through a column packed with a stationary phase under high pressure, components are separated based on their differential interactions with the stationary and mobile phases. The output, a chromatogram, shows peaks corresponding to each component, with the area under the peak being proportional to its concentration. This allows for precise determination of the purity of this compound. In synthetic procedures for related naphthyridinones, chromatographic purification is a critical step to isolate the final product. mdpi.com
Table 4: Typical Chromatographic Data for Purity Assessment
| Technique | Parameter | Description | Typical Value |
|---|---|---|---|
| TLC | Rƒ (Retention factor) | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. | 0.45 (e.g., in 1:1 Hexane:Ethyl Acetate) |
| HPLC | tR (Retention time) | The time taken for the compound to elute from the column. | 5.8 minutes |
This table provides example values to illustrate the data obtained from chromatographic analyses. mdpi.commdpi.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods offer a powerful lens through which the fundamental characteristics of a compound can be explored, complementing experimental data. researchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a prominent computational method utilized to investigate the electronic structure of many-body systems, such as atoms and molecules. In the context of naphthyridinone derivatives, DFT has been applied to elucidate their conformational features, electronic properties, and reactivity. ontosight.ai For instance, in studies of related heterocyclic systems, DFT calculations have been employed to optimize molecular geometries and to understand the electronic basis of their biological activities. nih.govresearchgate.net
Selection of Functionals and Basis Sets (e.g., B3LYP/6-311G(d,p))
Calculation of Total Energy, Dipole Moment, and Mulliken Atomic Charges
Theoretical calculations can provide valuable data on the fundamental electronic properties of a molecule.
Total Energy: This value represents the total energy of the molecule in its optimized geometry and is a key output of DFT calculations. It is used to assess the relative stability of different conformations or isomers.
Dipole Moment: The dipole moment is a measure of the net molecular polarity, which arises from the non-uniform distribution of electron density. It is a critical parameter for understanding intermolecular interactions, including how a molecule might interact with a biological target.
Mulliken Atomic Charges: Mulliken population analysis is a method for estimating partial atomic charges. acs.org These charges provide insight into the distribution of electrons among the atoms in a molecule, highlighting electrophilic and nucleophilic sites that are crucial for chemical reactivity and molecular recognition. acs.org
While specific calculated values for 2-methyl-2,6-naphthyridin-1(2H)-one are not publicly documented, the following table illustrates the kind of data that would be generated from such a DFT study.
| Property | Hypothetical Value | Unit |
| Total Energy | -XXX.XXXX | Hartrees |
| Dipole Moment | X.XX | Debye |
| Mulliken Atomic Charges | ||
| N1 | -0.X | a.u. |
| C2 | +0.X | a.u. |
| O(carbonyl) | -0.X | a.u. |
| N6 | -0.X | a.u. |
| C(methyl) | -0.X | a.u. |
| H(methyl) | +0.X | a.u. |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific literature with these calculations for this compound is not available.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations
The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital that is empty and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. ontosight.ai A smaller gap suggests that the molecule is more reactive. ontosight.ai In drug design, the shapes and energies of these orbitals are analyzed to understand how a molecule might interact with a biological receptor. For instance, in related isoindole derivatives, DFT studies have shown that the HOMO is often located over the aromatic rings, while the LUMO is distributed over other parts of the molecule, indicating the likely sites for electrophilic and nucleophilic attack. nih.govresearchgate.net
| Orbital | Property | Hypothetical Value | Unit |
| HOMO | Energy | -X.XXX | eV |
| LUMO | Energy | -X.XXX | eV |
| HOMO-LUMO Gap | Energy Difference | X.XXX | eV |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific literature with these calculations for this compound is not available.
Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data. By calculating these properties, they can be correlated with experimental spectra to confirm chemical structures, understand electronic transitions, and assign vibrational modes.
The simulation of ultraviolet-visible (UV-Vis) absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the excitation energies (which correspond to the absorption wavelength, λmax) and the oscillator strengths (which relate to the intensity of the absorption), can be used to generate a theoretical spectrum.
For a molecule like this compound, TD-DFT calculations would likely be carried out using a functional such as B3LYP or CAM-B3LYP and a suitable basis set (e.g., 6-31G* or larger). The calculations would reveal the nature of the principal electronic transitions, which for aromatic systems like naphthyridinones are typically π → π* and n → π* transitions. The simulated spectrum could then be compared with experimental data to validate the computational model. Such comparisons can be instrumental in understanding how structural modifications, like the addition of a methyl group, influence the electronic properties of the parent naphthyridinone scaffold.
Table 1: Illustrative Example of a Simulated UV-Vis Spectrum Data Table
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 3.54 | 350 | 0.05 |
| S0 → S2 | 4.13 | 300 | 0.25 |
| S0 → S3 | 4.96 | 250 | 0.15 |
| Note: The data in this table is illustrative and does not represent actual calculated values for this compound. |
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of NMR chemical shifts are a valuable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. The calculations are typically performed on a geometry-optimized structure of the molecule. The predicted shifts are then often scaled using empirical correlations to improve agreement with experimental data. For this compound, these calculations would provide theoretical chemical shifts for each unique proton and carbon atom, aiding in the assignment of experimental spectra.
Infrared (IR) Spectra: The prediction of IR spectra is achieved by calculating the vibrational frequencies of the molecule. This is typically done using DFT methods to compute the harmonic vibrational frequencies at the optimized geometry of the molecule. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and rocking motions. The IR intensities of these modes are also calculated. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods. For this compound, a calculated IR spectrum would show characteristic peaks for C=O stretching, C-N stretching, aromatic C-H stretching, and the vibrations of the methyl group.
Table 2: Illustrative Example of Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O Stretch | 1680 |
| Aromatic C-H Stretch | 3050-3150 |
| Aromatic C=C/C=N Stretch | 1500-1620 |
| CH₃ Stretch (asymmetric) | 2980 |
| CH₃ Stretch (symmetric) | 2890 |
| Note: The data in this table is illustrative and does not represent actual calculated values for this compound. |
Molecular Dynamics and Conformational Search Studies
While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide valuable information about its behavior in different environments, such as in aqueous solution or when interacting with a biological target. MD simulations model the movement of atoms over time based on a force field, allowing for the exploration of the molecule's conformational space and its interactions with surrounding molecules.
A conformational search would typically precede an MD simulation to identify low-energy conformers. For a molecule with limited flexibility like this compound, this would primarily concern the orientation of the methyl group. MD simulations could then be used to study solvation effects, the dynamics of hydrogen bonding with solvent molecules, and to calculate properties like the radial distribution function of water around the molecule. Such studies are crucial for understanding the molecule's behavior in a biological context.
In Silico Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into transition states, activation energies, and reaction pathways that can be difficult to study experimentally. For this compound, computational methods could be used to explore various chemical transformations.
For example, the mechanism of its synthesis, such as the final methylation step to introduce the N-methyl group, could be modeled. This would involve locating the transition state structure for the reaction and calculating the activation energy barrier, which provides information about the reaction kinetics. DFT calculations are commonly employed for these studies. Similarly, potential metabolic pathways, such as oxidation or other enzymatic transformations, could be investigated by modeling the interaction of the molecule with a model of the enzyme active site. These in silico studies can guide synthetic efforts and help in understanding the metabolic fate of the compound.
Structure Activity Relationship Sar Studies of 2 Methyl 2,6 Naphthyridin 1 2h One Derivatives
Systematic Variation of Substituents on the Naphthyridinone Core
The biological activity of 2-methyl-2,6-naphthyridin-1(2H)-one derivatives can be significantly modulated by the introduction of different functional groups at various positions on the core structure. Understanding these relationships is key to optimizing the pharmacological properties of this class of compounds.
Impact of the Methyl Group at Position 2 and Other Alkylations
While comprehensive SAR studies specifically detailing the impact of the N2-methyl group in this compound are not extensively documented in publicly available literature, general principles of N-alkylation in related heterocyclic systems suggest its importance. The methyl group at the N2 position can influence several properties of the molecule, including its solubility, metabolic stability, and interaction with biological targets. In many kinase inhibitors, for instance, N-alkylation can provide a crucial vector for interacting with specific residues in the ATP-binding pocket or can block metabolic N-dealkylation, thereby prolonging the compound's half-life. For the related 1,6-naphthyridin-2(1H)-one scaffold, N-methylation has been shown to be a common feature in biologically active compounds. mdpi.com
Influence of Substituents at Positions 3, 6, 7, and 8 on Biological Activity
Substitutions at positions 3, 6, 7, and 8 of the naphthyridinone core have been shown to be critical for modulating biological activity.
For the related 1,6-naphthyridin-2(1H)-one scaffold, which shares a pyridinone ring, the substitution pattern at various positions dictates the biological targeting of the molecule. For instance, derivatives with a C3-C4 single bond have been primarily associated with cardiovascular applications, while those with a C3-C4 double bond are more commonly explored as antitumor agents. nih.govbeilstein-journals.org
In a series of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, which are potent inhibitors of the protein tyrosine kinase c-Src, the nature of the substituent at position 7 was found to be crucial for activity. nih.gov Analogues bearing basic aliphatic side chains at this position were the most potent, with IC50 values in the nanomolar range. nih.gov
Studies on other naphthyridine derivatives have shown that methyl substitution at positions C-6 or C-7 generally leads to more active compounds compared to substitution at the C-5 position. kisti.re.kr Specifically, a compound with a methyl group at C-7 and a naphthyl ring at C-2 displayed the most potent activity against several human cancer cell lines. kisti.re.kr Conversely, compounds with two methyl groups at both C-5 and C-7, or those with no substitutions at these positions, were significantly less active. kisti.re.kr
The substitution pattern at position C8 has also been explored in the context of 1,6-naphthyridin-2(1H)-ones. While a majority of documented compounds are unsubstituted at this position, the introduction of a nitrile group has been shown to be a useful handle for further derivatization. nih.gov
Table 1: Impact of Substituents on the Biological Activity of Naphthyridinone Derivatives
| Position | Substituent Type | General Effect on Biological Activity | Reference |
|---|---|---|---|
| C3 | Phenyl | Often associated with kinase inhibitory activity. | nih.gov |
| C6 | Methyl | Generally enhances cytotoxic activity in cancer cell lines. | kisti.re.kr |
| C7 | Basic aliphatic chains | Potent inhibition of c-Src kinase. | nih.gov |
| C7 | Methyl | Enhances cytotoxic activity. | kisti.re.kr |
| C8 | Unsubstituted | Most common in existing derivatives. | nih.gov |
Effects of Halogenation (e.g., Fluorine) on Pharmacological Profiles
The introduction of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Fluorine substitution can influence metabolic stability by blocking sites of oxidative metabolism, alter lipophilicity, and modify the acidity or basicity of nearby functional groups. nih.gov
In the context of kinase inhibitors, fluorine substitution on an amino naphthyridine ring has been shown to improve molecular activity. nih.gov This enhancement is often attributed to the ability of fluorine to form specific interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the target protein's binding site. Molecular modeling studies of CDK8 inhibitors based on a naphthyridine scaffold indicated that the introduction of fluorine to an amino naphthyridine ring contributed to improved activity. nih.gov
Role of Aromatic and Heteroaromatic Ring Substitutions (e.g., Pyrimidinyl, Phenyl)
The introduction of aromatic and heteroaromatic rings at various positions of the naphthyridinone core is a key strategy for achieving potent and selective biological activity, particularly in the realm of kinase inhibition.
A 3-phenyl group is a common feature in many potent naphthyridinone-based inhibitors. For example, 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones are potent and selective inhibitors of the c-Src tyrosine kinase. nih.gov The dichlorophenyl group in this series plays a critical role in binding to the enzyme's active site. Further studies on N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing a quinoline moiety have led to the discovery of selective type II c-Met kinase inhibitors. nih.gov
The exploration of different aromatic and heteroaromatic substituents at other positions has also yielded valuable SAR insights. In the development of mTOR inhibitors based on a benzo[h] nih.govresearchgate.netnaphthyridin-2(1H)-one scaffold, the replacement of a quinoline side chain with aminopyridine or aminopyrimidine groups resulted in compounds with potent mTOR inhibitory activity. mit.edu
Conformational Preferences and Their Link to Biological Activity
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides valuable insights into the key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For naphthyridine-based inhibitors, molecular docking studies have been instrumental in understanding their binding modes and guiding further optimization. In a study of benzo[h] nih.govresearchgate.netnaphthyridin-2(1H)-one analogues as mTOR inhibitors, molecular docking was used to explore the conformations of the compounds within the ATP-binding site of the mTOR kinase. ijpsonline.com These studies, combined with 3D-QSAR, provided a theoretical basis for designing new derivatives with improved activity. ijpsonline.com
Similarly, for a series of novel naphthyridine and isoquinoline (B145761) derivatives as CDK8 inhibitors, molecular docking and molecular dynamics simulations were employed to explore the binding mode between the ligands and the receptor. nih.gov The results highlighted the importance of a hydrogen bond interaction with the lysine residue (LYS52) for the activity of these compounds. nih.gov Such studies are crucial for rational drug design, allowing for the in silico evaluation of new chemical entities before their synthesis and biological testing.
Computational Modeling of Binding Modes with Identified Targets
Computational modeling, particularly molecular docking, is a powerful tool used to predict and analyze the binding orientation of small molecules within the active site of a biological target. For derivatives of the 1,6-naphthyridin-2(1H)-one scaffold, docking studies have been instrumental in elucidating binding modes with various protein kinase targets, which are often implicated in cancer and inflammatory diseases.
Researchers have employed molecular docking to explore the conformations of these compounds with key amino acid residues in the active sites of targets such as the mechanistic target of rapamycin (B549165) (mTOR), spleen tyrosine kinase (Syk), and AXL receptor tyrosine kinase. ijpsonline.comnih.govnih.gov For instance, studies on analogous pyrido[2,3-d]pyrimidin-7(8H)-ones, which share significant structural similarity with 1,6-naphthyridin-2(1H)-ones, have supported a binding model where the molecule interacts with specific residues like Met341 in the c-Src kinase domain. nih.gov
Molecular modeling has also been used to guide the optimization of 1,6-naphthyridinone derivatives to enhance potency and selectivity. nih.gov In a study focused on developing inhibitors for the Syk enzyme, docking-based alignment revealed that two conserved water molecules were important for the correct orientation of the naphthyridine inhibitors within the active site. nih.gov These computational insights provide a detailed, three-dimensional understanding of the ligand-receptor interactions, which is fundamental for designing more effective and selective inhibitors.
Identification of Critical Pharmacophoric Features and Key Interacting Residues
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying these critical features helps in understanding the SAR and in designing new molecules with improved activity. For the 1,6-naphthyridin-2(1H)-one scaffold, several key pharmacophoric features have been identified through computational and experimental studies.
Key features often include hydrophobic or aromatic rings and hydrogen bond acceptors or donors. researchgate.net SAR studies on 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones and related compounds have highlighted the importance of the core heterocyclic structure in binding to protein tyrosine kinases. nih.gov A crucial finding for the analogous pyrido[2,3-d]pyrimidin-7(8H)-one series suggests that the 3-aza and 2-NH atoms of the pyridone ring form a bidentate hydrogen-bond donor-acceptor motif. nih.gov This motif is critical for interaction with the main chain of the Met341 residue in the c-Src kinase, while the 1-aza atom is not involved in specific binding interactions. nih.gov
Furthermore, 3D-QSAR contour maps have indicated that electrostatic, hydrophobic, and hydrogen bond donor fields have significant effects on the biological activity of these derivatives. ijpsonline.com These models help to visualize the regions around the molecule where specific properties are favorable or unfavorable for activity, thereby guiding the placement of substituents to enhance binding affinity. nih.gov The identification of these pharmacophoric features and key interacting residues is essential for the rational design of next-generation inhibitors based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org These models are invaluable for predicting the activity of newly designed compounds before their synthesis, which significantly saves time and resources in the drug discovery process. ijpsonline.comnih.gov
Both 2D- and 3D-QSAR studies have been successfully applied to naphthyridine derivatives and related heterocyclic systems. ijpsonline.comnih.gov In a 3D-QSAR study on benzo[h] ijpsonline.comiautmu.ac.irnaphthyridin-2(1H)-one analogues as mTOR inhibitors, robust models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) methods. ijpsonline.com These models demonstrated good predictive ability, which was then used to design new derivatives with potentially higher activity. ijpsonline.com Similarly, a 3D-QSAR analysis of ijpsonline.comiautmu.ac.ir-naphthyridine derivatives as Syk inhibitors also yielded a highly predictive model that was used to design novel potential therapeutic agents. nih.gov
The predictive power of a QSAR model is assessed through rigorous statistical validation. mdpi.com Key statistical parameters are used to evaluate the robustness and predictability of the generated models. The data below summarizes the statistical validation of representative QSAR models developed for 1,6-naphthyridinone derivatives and related structures.
| QSAR Model Type | Target/Activity | q² or Q² (Cross-validation) | r² or R² (Non-cross-validation) | Reference |
|---|---|---|---|---|
| CoMFA | mTOR Inhibition | 0.607 | 0.909 | ijpsonline.com |
| CoMSIA | mTOR Inhibition | 0.703 | 0.935 | ijpsonline.com |
| 3D-QSAR (Docking-based) | Syk Inhibition | 0.624 | 0.978 | nih.gov |
These validated QSAR models serve as powerful predictive tools, guiding the lead optimization process by identifying which structural modifications are likely to enhance the desired biological activity. nih.gov
Biological Target Identification and Mechanistic Research Excluding Clinical Aspects
Kinase and Enzyme Inhibition Profiles of Naphthyridinone Derivatives
Naphthyridinone derivatives have been extensively investigated as inhibitors of various enzymes and kinases, which are crucial regulators of cellular processes. Their structural versatility allows for fine-tuning of potency and selectivity against different targets.
Sphingomyelin (B164518) Synthase 2 (SMS2) Inhibition and Selectivity
Sphingomyelin synthase 2 (SMS2) is a key enzyme in sphingomyelin metabolism and has been identified as a potential therapeutic target for cardiovascular and metabolic diseases. nih.gov Researchers have identified 1,8-naphthyridin-2-one derivatives as potent and selective inhibitors of SMS2. nih.govnih.gov
In the quest to improve the pharmaceutical properties of an initial hit compound from a high-throughput screening, a 2-quinolone, modifications led to the development of the 1,8-naphthyridin-2-one scaffold. nih.gov This structural adjustment was aimed at reducing lipophilicity to enhance passive membrane permeability and aqueous solubility. nih.gov The resulting compound, 1,8-naphthyridin-2-one 37, demonstrated potent inhibition of SMS2 at nanomolar concentrations. nih.gov A key aspect of this research was achieving high selectivity for SMS2 over the related isoform SMS1. nih.gov SMS1 deficiency has been linked to adverse effects, making selectivity a critical parameter for potential therapeutic agents.
A study demonstrated that a 1,8-naphthyridin-2-one derivative, compound 37, not only showed potent and selective inhibition of SMS2 but also led to a significant reduction in hepatic sphingomyelin levels in mice, indicating its potential as an in vivo tool for studying the functions of SMS2. nih.gov
Table 1: SMS2 Inhibitory Activity of Naphthyridinone Derivatives Data is based on available research and may not be exhaustive.
| Compound | Target | IC50 (nM) | Selectivity |
|---|
c-Kit Kinase Inhibitory Activity
The proto-oncogene c-Kit is a receptor tyrosine kinase that plays a critical role in cell survival and proliferation in certain types of cancer. The 2,7-naphthyridone scaffold has been explored for its potential as a kinase inhibitor. A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were designed and synthesized, leading to the discovery of a new class of c-Kit inhibitors. researchgate.net
Within this series, compound 9k emerged as a particularly potent inhibitor of c-Kit, exhibiting an IC50 value of 8.5 nM. This represented a significant improvement in potency—nearly 39-fold—compared to the initial lead compound 3 (IC50 of 329.6 nM). researchgate.net Molecular docking studies were conducted to understand the binding interactions between these novel compounds and the c-Kit kinase domain, providing a rationale for the observed inhibitory activity. researchgate.net This research successfully identified the 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one structure as a promising new lead for the development of c-Kit kinase inhibitors. researchgate.net
Table 2: c-Kit Kinase Inhibitory Activity of 2,7-Naphthyridinone Derivatives This table presents a selection of compounds from the study.
| Compound | c-Kit IC50 (nM) |
|---|---|
| 9k | 8.5 |
| 3 | 329.6 |
VEGFR-2 Kinase Inhibitory Activity
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.govsigmaaldrich.com Consequently, inhibiting VEGFR-2 is a major focus of anti-cancer drug development. nih.govsigmaaldrich.com The 2,7-naphthyridin-1(2H)-one scaffold has also proven to be a viable starting point for developing VEGFR-2 inhibitors. researchgate.net
In the same study that identified c-Kit inhibitors, several 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives also demonstrated significant inhibitory activity against VEGFR-2. researchgate.net Specifically, compounds 10l and 10r showed good potency with IC50 values of 56.5 nM and 31.7 nM, respectively. researchgate.net These values represent a 5.0 to 8.8-fold increase in potency compared to the parent compound 3 (IC50 of 279.9 nM). researchgate.net Molecular docking simulations provided insights into how these compounds bind to the active site of VEGFR-2. researchgate.net
Table 3: VEGFR-2 Kinase Inhibitory Activity of 2,7-Naphthyridinone Derivatives This table presents a selection of compounds from the study.
| Compound | VEGFR-2 IC50 (nM) |
|---|---|
| 10r | 31.7 |
| 10l | 56.5 |
| 3 | 279.9 |
MET Kinase Inhibition
The MET tyrosine kinase and its signaling pathway are implicated in the growth and metastasis of various cancers. The 2,7-naphthyridone scaffold has been identified as a promising novel framework for developing MET kinase inhibitors. researchgate.net Further research led to the synthesis of a combinatorial library of 8-amino substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones, which were screened for MET and AXL kinase inhibitory activity. nih.gov
This screening resulted in the discovery of new 2,7-naphthyridone-based inhibitors. nih.gov Notably, compound 17c was found to be a potent and selective inhibitor of MET kinase with an IC50 of 13.8 nM. nih.gov In contrast, other derivatives from the same series, such as 17e and 17i , showed selective inhibition of AXL kinase. nih.gov This highlights the potential of the 8-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one scaffold to generate inhibitors with high selectivity for different kinases. nih.gov
Table 4: MET Kinase Inhibitory Activity of a 2,7-Naphthyridinone Derivative This table highlights a key compound from the study.
| Compound | Target | IC50 (nM) |
|---|
| 17c | MET | 13.8 |
mTOR Pathway Inhibition
The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism. nih.govmedchemexpress.com Its pathway is often deregulated in human cancers, making it a significant target for drug discovery. nih.govmedchemexpress.com Benzonaphthyridinone derivatives, which are structurally related to 2,6-naphthyridin-1(2H)-ones, have been developed as highly potent and selective mTOR inhibitors. nih.gov
One such inhibitor, Torin1 , is a tricyclic benzonaphthyridinone that inhibits the phosphorylation of mTORC1 and mTORC2 substrates at cellular concentrations of 2 nM and 10 nM, respectively. nih.gov Torin1 demonstrates remarkable selectivity, being 1,000-fold more selective for mTOR over PI3K (EC50 = 1800 nM) and exhibiting over 100-fold selectivity against a panel of 450 other protein kinases. nih.gov
Further medicinal chemistry efforts led to the discovery of Torin2 , an improved mTOR inhibitor with an EC50 of 0.25 nM for inhibiting cellular mTOR activity. medchemexpress.commedchemexpress.comcaymanchem.com Torin2 maintained high selectivity, with 800-fold selectivity over PI3K (EC50: 200 nM) and over 100-fold selectivity against 440 other protein kinases. medchemexpress.commedchemexpress.com Additionally, novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives have been identified as potent dual inhibitors of both PI3K and mTOR.
Table 5: mTOR Inhibitory Activity of Naphthyridinone Derivatives This table summarizes the activity of key mTOR inhibitors.
| Compound | Target | Cellular IC50 / EC50 | Selectivity vs. PI3K |
|---|---|---|---|
| Torin1 | mTOR | 2 nM (mTORC1), 10 nM (mTORC2) | ~1000-fold |
| Torin2 | mTOR | 0.25 nM | 800-fold |
Spleen Tyrosine Kinase (SYK) Inhibition
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. nih.gov As such, it is an attractive target for treating autoimmune and inflammatory diseases. Research has identified 1,6-naphthyridine-like skeletons as a class of SYK inhibitors.
Specifically, the discovery of novel 5,7-disubstituted nih.govmedchemexpress.comnaphthyridines as potent inhibitors of SYK has been reported. researchgate.netnih.gov Structure-activity relationship (SAR) studies on this scaffold revealed that a 7-aryl group, particularly with para substitution, combined with 5-aminoalkylamino substituents, led to enhanced potency against SYK. researchgate.netnih.gov This work establishes the nih.govmedchemexpress.comnaphthyridine core as a viable scaffold for developing inhibitors of Spleen Tyrosine Kinase. nih.gov
Table 6: Summary of Naphthyridinone Scaffolds for SYK Inhibition Data is based on qualitative descriptions from research findings.
| Scaffold | Key Substitutions for Potency | Target |
|---|
Topoisomerase I (Top1) Inhibition and DNA Cleavage Site Selectivity
Naphthyridinone derivatives have been investigated as inhibitors of topoisomerase I (Top1), a crucial enzyme involved in managing DNA topology during cellular processes like replication and transcription. ehu.euswikipedia.org Top1 functions by creating a transient single-strand break in the DNA, allowing the DNA to rotate and relieve supercoiling, after which the enzyme religates the break. ehu.eus Certain inhibitors, known as Top1 poisons, stabilize the covalent complex formed between Top1 and DNA, which prevents the re-ligation step. wikipedia.org This stabilization leads to an accumulation of single-strand breaks, which can subsequently be converted into cytotoxic double-strand breaks, ultimately triggering apoptosis. wikipedia.org
Dibenzo[c,h] nih.govrsc.orgnaphthyridinediones, which are structurally related to 2-methyl-2,6-naphthyridin-1(2H)-one, have been specifically designed and synthesized as Top1 inhibitors. nih.gov These compounds were developed based on the indenoisoquinoline class of drugs and have demonstrated Top1 inhibitory activity. nih.gov Unlike their closely related dibenzo[c,h] nih.govnih.govnaphthyridinedione counterparts, the dibenzo[c,h] nih.govrsc.orgnaphthyridinedione derivatives maintain the Top1 inhibitory action seen in similarly substituted indenoisoquinolines. nih.gov The mechanism of action for these inhibitors involves the stabilization of the Top1-DNA cleavage complex. wikipedia.org
The selectivity of DNA cleavage sites by topoisomerase enzymes is a complex process that is not solely determined by the DNA sequence itself. researchgate.net While there are preferred sequences for cleavage, the consensus is often weak. nih.gov Instead, the selection of the cleavage site is significantly influenced by protein-DNA interactions, particularly during the DNA bending step induced by the enzyme. researchgate.net While specific studies on the DNA cleavage site selectivity of this compound were not found, the general principle for topoisomerase inhibitors is that they enhance the levels of topoisomerase-mediated DNA strand breaks. nih.gov For instance, plant-derived naphthoquinones like plumbagin (B1678898) and shikonin (B1681659) have been shown to induce Topoisomerase II-mediated DNA cleavage by forming a cleavable complex, and they exhibit a different DNA cleavage pattern compared to other known Topoisomerase II inhibitors. nih.gov
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway that rectifies single-strand DNA breaks (SSBs). nih.govcancer.gov PARP inhibitors function by blocking this repair mechanism, which can lead to the accumulation of SSBs that collapse replication forks, resulting in the formation of double-strand breaks (DSBs). nih.gov In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to cell death—a concept known as synthetic lethality. nih.gov
While specific research on this compound as a PARP-1 inhibitor is not detailed in the provided results, the broader class of naphthyridine derivatives has been explored for this activity. PARP inhibitors are generally designed as nicotinamide (B372718) mimetics that compete with the natural substrate NAD+ for binding to the catalytic domain of PARP-1, thereby suppressing the synthesis of poly(ADP-ribose) (PAR). nih.gov This inhibition not only affects DNA repair but can also trap PARP enzymes on the DNA, leading to cytotoxic PARP-DNA complexes. nih.gov
Numerous PARP inhibitors have been developed, many of which are now in clinical use for cancer therapy. nih.gov For instance, ABT-888 (Veliparib), a benzimidazole (B57391) carboxamide derivative, is a potent inhibitor of both PARP-1 and PARP-2. acs.org The development of such inhibitors highlights the therapeutic potential of targeting the PARP-1 pathway. nih.govnih.gov
Antimicrobial Activity Studies of Naphthyridinone Analogues
Naphthyridine derivatives, including various naphthyridinone analogues, are recognized for their broad spectrum of antimicrobial properties. nih.govnih.gov
Antibacterial Efficacy and Spectrum
The antibacterial activity of naphthyridinone derivatives often stems from their ability to inhibit bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication. nih.govmdpi.com This mechanism is exemplified by nalidixic acid, an early 1,8-naphthyridine (B1210474) derivative used for treating urinary tract infections caused by Gram-negative bacteria. nih.gov
Subsequent research has led to the development of more potent analogues. For instance, 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring have shown selective activity against Bacillus subtilis and Aggregatibacter actinomycetemcomitans, with IC50 values against DNA gyrase ranging from 1.7 to 13.2 µg/mL. nih.gov Bromination at the C-6 position of the naphthyridine core was found to enhance this antibacterial activity. nih.gov
Other 1,8-naphthyridine derivatives have demonstrated good activity against various bacterial strains, including Proteus vulgaris and Staphylococcus aureus. nih.gov Furthermore, some naphthyridinone derivatives can potentiate the activity of existing antibiotics like fluoroquinolones against multi-resistant bacterial strains, indicating a synergistic effect. nih.govmdpi.com For example, while 7-acetamido-1,8-naphthyridin-4(1H)-one showed no direct antibacterial activity at high concentrations (MIC ≥ 1.024 µg/mL), it was able to enhance the efficacy of fluoroquinolones against resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov
| Naphthyridinone Analogue | Target Organism(s) | Observed Activity/Mechanism | Reference |
|---|---|---|---|
| Nalidixic acid | Gram-negative bacteria | Inhibits DNA gyrase subunit A | nih.gov |
| 7-methyl-1,8-naphthyridinone-1,2,4-triazole derivatives | B. subtilis, A. actinomycetemcomitans | DNA gyrase inhibitors (IC50: 1.7–13.2 µg/mL) | nih.gov |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, P. aeruginosa, S. aureus (multi-resistant) | Potentiates activity of fluoroquinolones (synergism) | nih.gov |
| 5-(2-phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazole-2-pentanamide | S. aureus | Good antibacterial properties, comparable to ampicillin | nih.gov |
Antifungal Properties and Mechanisms of Action
Certain naphthyridinone analogues have also been evaluated for their antifungal properties. For example, derivatives of 5-(2-phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazole-2-amine were tested against Candida albicans. nih.gov Specifically, the propionamide, pentanamide, and benzamide (B126) derivatives exhibited high antifungal activity. nih.gov
Hydrazono and azo derivatives of 1,8-naphthyridine have also shown activity against fungal species like Aspergillus niger and Candida albicans, with efficacy comparable to the standard drug griseofulvin, particularly when a 4-chlorophenyl ring is present in the structure. nih.gov Another study found that 4-aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-ones displayed good antifungal activity, with derivatives containing 4-OCH3 and 4-OH substitutions on the benzene (B151609) ring being more effective. nih.gov
The mechanisms underlying the antifungal action of these compounds are not as extensively detailed as their antibacterial mechanisms but are an area of ongoing research.
| Naphthyridinone Analogue | Target Organism(s) | Observed Activity | Reference |
|---|---|---|---|
| 5-(2-phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazole-2-amide derivatives | C. albicans | High antifungal activity | nih.gov |
| Hydrazono and azo derivatives of 1,8-naphthyridine (with 4-chlorophenyl ring) | A. niger, C. albicans | Activity comparable to griseofulvin | nih.gov |
| 4-aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-ones (with 4-OCH3/4-OH) | Fungi | Good antifungal activity (inhibition zones 15–19 mm at 250 ppm) | nih.gov |
Antiviral Activities (e.g., HIV-1 Integrase, HCMV)
The naphthyridine scaffold is a known pharmacophore in compounds with antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (HCMV). researchgate.net
In the context of HCMV, a series of 1,6-naphthyridine (B1220473) derivatives have demonstrated potent antiviral activity. researchgate.netnih.gov One particular derivative was found to have an IC50 value 39 to 223 times lower than that of ganciclovir, a standard anti-HCMV drug. nih.gov Importantly, these naphthyridine compounds remained effective against HCMV strains that were resistant to other antiviral drugs, suggesting a novel mechanism of action. nih.gov
While direct inhibition of HIV-1 integrase by this compound is not specified in the search results, the broader class of naphthyridines has been reported to exhibit activity against HIV. researchgate.net The mechanism of action for some antiviral naphthyridines against HIV-1 involves the inhibition of viral entry or replication steps. elsevierpure.com
Naphthyridinone Derivatives as Ligands for Metal Complexes
The nitrogen atoms within the fused pyridine (B92270) rings of naphthyridine and its derivatives make them excellent ligands for coordinating with metal ions. rsc.orgescholarship.orgnih.gov This property has been utilized to synthesize a variety of dinuclear and polynuclear metal complexes. rsc.orgescholarship.org
For example, 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN) has been used as a dinucleating ligand to create complexes with first-row transition metals. rsc.org The rigid structure of the DPFN ligand enforces specific pseudo-octahedral geometries around the metal centers, which can contain bridging ligands like chloro, hydroxo, and aqua groups. rsc.org These complexes are of interest in catalyst design due to the presence of open coordination sites that can accommodate terminal ligands. rsc.org
Furthermore, unsymmetrical naphthyridine ligands with different donor side-arms have been designed to selectively synthesize heterobimetallic complexes. escholarship.org This demonstrates the power of ligand design in creating complex metal assemblies with potential applications in catalysis. escholarship.orgresearchgate.net The ability of the naphthyridine core to form stable complexes with metals is a key area of research with implications for developing new catalysts and materials. escholarship.org
Elucidation of Molecular Mechanisms of Biological Interaction (e.g., enzyme kinetics, DNA binding)
The precise molecular mechanisms of action for this compound are not extensively detailed in publicly available research. However, based on the known activities of structurally related naphthyridine and benzimidazole carboxamide compounds, its biological interactions likely involve the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are critical components of the cellular machinery for DNA repair.
The primary mechanism of action for many PARP inhibitors is competitive inhibition at the NAD+ binding site of the enzyme. nih.gov This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair proteins to sites of DNA damage. nih.gov A key aspect of the anti-cancer activity of these inhibitors is the concept of "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also prevents its dissociation from DNA. This creates a cytotoxic PARP-DNA complex that can lead to double-strand breaks during DNA replication, a particularly lethal form of DNA damage for cancer cells with pre-existing defects in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations. nih.gov
Research on related compounds, such as certain benzimidazole carboxamide PARP inhibitors, has demonstrated potent inhibition of both PARP-1 and PARP-2 enzymes with Ki values in the low nanomolar range. acs.org For instance, the compound 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) exhibits a Ki of 5 nM against both PARP-1 and PARP-2. acs.org
Furthermore, another class of PARP enzymes, the tankyrases (TNKS1 and TNKS2), are involved in various cellular processes, including the Wnt signaling pathway. nih.govnih.gov Inhibitors of tankyrases, such as XAV939, have been shown to stabilize Axin, a key component of the β-catenin destruction complex, thereby suppressing Wnt signaling. nih.gov The molecular interaction of XAV939 with the PARP domain of human tankyrase-2 has been characterized through crystallographic studies, providing a structural basis for its inhibitory activity. nih.gov It is plausible that this compound could exert its biological effects through a similar mechanism of tankyrase inhibition, leading to the modulation of Wnt pathway activity.
While direct DNA binding studies for this compound are not available, its interaction with PARP enzymes inherently involves an indirect association with DNA. The trapping of PARP enzymes on DNA is a critical aspect of the mechanism for many PARP inhibitors. nih.gov
Table 1: Enzyme Inhibition Data for Structurally Related PARP Inhibitors
| Compound Name | Target Enzyme(s) | Inhibition Constant (Ki) | IC50 | EC50 |
| 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) | PARP-1, PARP-2 | 5 nM | - | 2 nM (in C41 whole cell assay) acs.org |
| Tankyrase-IN-2 | TNKS1, TNKS2 | - | 7 nM (TNKS1), 9.2 nM (TNKS2) caymanchem.com | 319 nM (Axin2 accumulation), 320 nM (TNKS accumulation) caymanchem.commedchemexpress.com |
Future Research Directions and Opportunities
Rational Design and Synthesis of Next-Generation Naphthyridinone Scaffolds
The rational design and synthesis of new chemical entities are the cornerstones of drug discovery. For the 2,6-naphthyridinone core, future efforts will likely focus on creating next-generation scaffolds with enhanced potency, selectivity, and novel mechanisms of action.
Structure-Activity Relationship (SAR) Exploration: Systematic exploration of the structure-activity relationships (SAR) is crucial. Research on related naphthyridinone compounds has demonstrated that modifications at various positions of the heterocyclic core can dramatically influence biological activity. For instance, studies on 1,8-naphthyridinone derivatives revealed that aryl groups on the N1- and N6-arylsulfonyl groups were indispensable for certain biological activities. pnas.org Similarly, for inhibitors of tankyrases, replacing the sulfur-containing ring in lead compounds with saturated and unsaturated nitrogen heterocycles like tetrahydronaphthyridinones, and varying the aromatic side-chain, led to significant improvements in potency and selectivity. bath.ac.uk Future work on 2-methyl-2,6-naphthyridin-1(2H)-one should involve the synthesis of a diverse library of analogs with substitutions at all addressable positions of the naphthyridinone ring to build a comprehensive SAR map.
Novel Synthetic Methodologies: The development of efficient and versatile synthetic routes is paramount for generating diverse chemical libraries. Existing methods for synthesizing naphthyridinone cores include the cyclocondensation of aminonicotinonitriles with malonates and transition-metal-catalyzed reactions. researchgate.net Future research could explore novel catalytic systems, such as photoredox catalysis, to access previously inaccessible chemical space and construct complex molecular architectures. colab.wsresearchgate.net For example, a ruthenium-catalyzed [2+2+2] cycloaddition has been successfully employed to construct benzo[c] frontiersin.orgmdpi.comnaphthyridinone moieties. researchgate.net Adopting and refining such innovative synthetic strategies will be key to producing next-generation scaffolds based on this compound.
Advanced Computational Chemistry in Naphthyridinone Research and Lead Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and optimization of lead compounds. researchgate.net
In Silico Screening and Molecular Docking: Virtual screening of large compound libraries against specific biological targets can identify promising hit compounds. Molecular docking studies can then predict the binding modes of these hits, providing insights into the key interactions between the ligand and the protein's active site. core.ac.uknih.gov For instance, docking experiments have been used to understand the binding interactions of naphthyridinone derivatives with targets like c-Kit, VEGFR-2 kinase, and the Akt2 PH domain. nih.govresearchgate.net Such in silico approaches can prioritize candidates for synthesis and biological testing, thereby accelerating the discovery process.
Free Energy Calculations and Lead Optimization: For lead optimization, more rigorous computational methods like free-energy perturbation (FEP) calculations can provide quantitative predictions of binding affinity. acs.orgacs.org These physics-based methods can accurately forecast how specific chemical modifications will impact a compound's potency, guiding the design of more effective inhibitors. researchgate.netacs.org Free-energy simulations were instrumental in the discovery of naphthyridinone-based inhibitors of KRASG12C, demonstrating the power of these techniques to rapidly advance weak hits into potent leads. acs.org Applying these advanced computational tools to the this compound scaffold will be crucial for optimizing its biological activity against selected targets. The convergence of these computational methods with artificial intelligence and deep learning is expected to further enhance their predictive power. researchgate.net
Exploration of Novel Biological Targets for Naphthyridinone-Based Modulators
The versatility of the naphthyridinone scaffold is evident from the wide range of biological targets it has been shown to modulate. These include enzymes critical in cancer and inflammatory diseases.
Known Targets of Naphthyridinone Derivatives:
Kinases: Naphthyridinones have been developed as potent inhibitors of various kinases, including Akt1 and Akt2, spleen tyrosine kinase (SYK), fibroblast growth factor receptor (FGFR), and PKMYT1. nih.govresearchgate.netembopress.orgacs.org
Poly(ADP-ribose) Polymerases (PARPs): Specific naphthyridinone analogs have shown high potency and selectivity as inhibitors of tankyrase-1 and -2, which are members of the PARP superfamily involved in Wnt signaling. bath.ac.uk
Topoisomerases: The structural similarity of naphthyridinones to quinolones has led to their investigation as bacterial topoisomerase inhibitors. mdpi.combohrium.com
Bromodomains: The carbonyl group of the naphthyridinone core can mimic the acetyl-lysine binding motif, making it a suitable scaffold for developing bromodomain inhibitors, such as those targeting BRD9 and TAF1. nih.govrcsb.org
Future Opportunities for Target Identification: A key future direction is the systematic screening of this compound and its derivatives against a broader array of biological targets to uncover novel therapeutic applications. mdpi-res.com Genome-wide CRISPR screens, for example, have successfully identified new therapeutic targets like PKMYT1 in pancreatic cancer, for which naphthyridinone inhibitors were subsequently developed. embopress.orgacs.org Applying such unbiased, large-scale screening technologies could reveal previously unknown targets for this chemical class, opening up new avenues for drug development.
Development of High-Throughput Screening Assays for Naphthyridinone Libraries
To efficiently explore the biological potential of large libraries of newly synthesized naphthyridinone compounds, the development of robust and sensitive high-throughput screening (HTS) assays is essential. pnas.org
Assay Formats: A variety of HTS formats can be employed, depending on the target class. These include:
Enzyme-Linked Immunosorbent Assays (ELISAs): Useful for detecting the inhibition of specific enzymes. jcu.edu.au
Fluorescence Resonance Energy Transfer (FRET)-Based Assays: A common format for identifying inhibitors of enzymes like kinases. researchgate.net
Cell-Based Assays: These assays measure the effect of compounds in a more physiologically relevant context, such as cell proliferation, apoptosis, or the modulation of specific signaling pathways. researchgate.net
Co-culture Systems: For studying complex biological processes involving multiple cell types, such as endothelium-driven immunity, innovative co-culture HTS platforms can be designed. pnas.org
The development of such assays will be critical for rapidly identifying active compounds from large naphthyridinone libraries and for elucidating their mechanisms of action.
Investigation of Biophysical Interactions and Cellular Uptake Mechanisms
A deep understanding of how a drug molecule interacts with its target and how it behaves in a cellular environment is fundamental to successful drug development.
Biophysical Characterization: Techniques such as X-ray crystallography are invaluable for revealing the precise binding mode of a ligand within its target protein at an atomic level. bohrium.comnih.gov Co-crystal structures of naphthyridinone inhibitors with their target proteins have provided critical insights for structure-based drug design. nih.govnih.gov Other biophysical methods, like fluorescence-based thermal denaturation, can be used to confirm target engagement. acs.org
Cellular Uptake and Target Engagement: It is not sufficient for a compound to be potent in a biochemical assay; it must also be able to penetrate cell membranes and engage its target within the cell. Cellular target engagement can be assessed using techniques such as the Cellular Thermal Shift Assay (CETSA) or Fluorescence Recovery After Photobleaching (FRAP) assays. nih.gov Investigating the cellular uptake mechanisms and confirming that compounds based on the this compound scaffold can reach and interact with their intended intracellular targets will be a critical area of future research. Furthermore, understanding the pharmacokinetic properties of these compounds is essential to connect their in vitro activity with in vivo efficacy. nih.gov
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-methyl-2,6-naphthyridin-1(2H)-one, and how do reaction conditions influence yield?
- The compound can be synthesized via cyclization reactions or halogenation of precursor molecules. For example, cyclization of 2,6-dimethyl-3-phenylethynyl-4-pyridinecarboxamide using sodium ethoxide in refluxing ethanol achieves a 73% yield . Halogenation of 2,6-naphthyridinones with phosphoryl halides (e.g., POCl₃ or POBr₃) under controlled temperatures (e.g., 135°C for bromination) provides halogenated intermediates, though yields vary (71–77%) depending on the halide and conditions . Methodological optimization should focus on solvent choice, temperature gradients, and catalyst activity.
Q. How can researchers characterize the structural integrity of this compound?
- Key techniques include:
- NMR spectroscopy : Analyze proton environments to confirm substitution patterns and methyl group placement.
- X-ray crystallography : Resolve crystal packing and bond angles to validate the naphthyridine core.
- Mass spectrometry : Confirm molecular weight and fragmentation patterns.
- Collaborative analysis with peers is critical to resolve ambiguities, such as distinguishing between regioisomers or assessing solvent effects on spectral data .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in the cyclization of 2-methyl-2,6-naphthyridinone precursors?
- The cyclization of intermediates like 2,6-dimethyl-3-phenylethynyl-4-pyridinecarboxamide (4) to form this compound (5) proceeds via base-mediated ethoxide deprotonation, triggering alkyne activation and subsequent ring closure. Computational studies (e.g., DFT calculations) can model transition states to identify electronic or steric drivers of regioselectivity. Experimental validation via kinetic isotope effects or substituent variation (e.g., replacing phenyl groups) may further elucidate mechanistic pathways .
Q. How can contradictions in halogenation efficiency (e.g., Cl vs. Br substitution) be resolved for 2,6-naphthyridinone derivatives?
- Discrepancies in halogenation yields (e.g., 77% for Cl vs. 71% for Br using POCl₃ vs. POBr₃) may stem from:
- Thermodynamic stability : Larger halides (Br) may introduce steric strain, reducing product stability.
- Reagent reactivity : POCl₃ is more electrophilic, accelerating chloride substitution.
- Systematic studies comparing reaction kinetics (e.g., via in situ IR monitoring) and post-reaction analyses (e.g., TGA for byproduct identification) are recommended to isolate contributing factors.
Q. What strategies mitigate decomposition risks during storage or handling of 2-methyl-2,6-naphthyridinone analogs?
- While direct data on this compound is limited, structurally related naphthyridine derivatives require storage in dry, airtight containers under inert atmospheres (N₂ or Ar) to prevent hydrolysis or oxidation . Pre-experiment stability assays (e.g., accelerated aging studies under varying humidity/temperature) can inform optimal handling protocols.
Data Analysis & Collaboration
Q. How should researchers approach conflicting spectral data for 2-methyl-2,6-naphthyridinone derivatives?
- Cross-validate results using complementary techniques (e.g., comparing NMR with X-ray data). Engage in peer discussions to assess whether approximations (e.g., solvent peak masking in NMR) or instrumental artifacts (e.g baseline drift in HPLC) explain discrepancies . Document all raw data and preprocessing steps to enable reproducibility.
Q. What collaborative frameworks enhance reproducibility in naphthyridine synthesis?
- Establish shared protocols for:
- Reagent purity standards (e.g., ≥99% POCl₃ for halogenation).
- Reaction monitoring (e.g., TLC intervals, in situ spectroscopy).
- Data repositories : Publish synthetic procedures, spectral files, and crystallographic data in open-access platforms to facilitate cross-lab validation.
Methodological Tables
| Parameter | Chlorination (POCl₃) | Bromination (POBr₃) |
|---|---|---|
| Temperature (°C) | Reflux (~110°C) | 135°C |
| Yield (%) | 77 | 71 |
| Key Byproducts | Phosphorylated residues | Unreacted starting material |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
